2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)
CAS No.:
Cat. No.: VC17993683
Molecular Formula: C25H29Cl2F3N2O2S
Molecular Weight: 549.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29Cl2F3N2O2S |
|---|---|
| Molecular Weight | 549.5 g/mol |
| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl acetate;dihydrochloride |
| Standard InChI | InChI=1S/C25H27F3N2O2S.2ClH/c1-18(31)32-16-15-30-13-11-29(12-14-30)10-4-6-20-21-5-2-3-7-23(21)33-24-9-8-19(17-22(20)24)25(26,27)28;;/h2-3,5-9,17H,4,10-16H2,1H3;2*1H |
| Standard InChI Key | OIQXBVMNCIRISR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
O-Acetylflupentixol Dihydrochloride is a dihydrochloride salt derived from the esterification of flupentixol, a thioxanthene-class antipsychotic. Key properties include:
The structure comprises a thioxanthene backbone substituted with a trifluoromethyl group, a piperazine ring, and an acetylated ethyl ester (Figure 1). The EZ isomerism at the thioxanthene-propenyl linkage necessitates stringent stereochemical control during synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via esterification of flupentixol. A patented method involves:
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Ester Formation: Reacting flupentixol with acetyl chloride in acetone, followed by hydrochloric acid precipitation .
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Purification: Recrystallization from ethyl acetate to achieve >85% yield .
Key reaction conditions include reflux temperatures (58°C) and stoichiometric excess of acetyl chloride (1.2:1 molar ratio) . The dihydrochloride salt forms upon treatment with HCl gas in acetone, ensuring high purity (>98%) .
Isomeric Control
Separation of Z- and E-isomers is critical due to differing pharmacological activities. Chromatographic methods (e.g., HPLC with chiral columns) or selective crystallization (e.g., using cyclohexane) are employed to isolate the Z-isomer, which exhibits higher dopamine receptor affinity .
Analytical Characterization
Spectroscopic Data
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¹H-NMR (400 MHz, DMSO-d₆): Peaks at δ 7.8–6.8 ppm (aromatic protons), δ 4.2 ppm (acetate methylene), and δ 3.5 ppm (piperazine protons) .
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IR (ATR-FTIR): Stretching vibrations at 1,740 cm⁻¹ (C=O ester), 1,250 cm⁻¹ (C-F), and 1,150 cm⁻¹ (S-C) .
Stability and Degradation
Thermal Stability
The compound is stable at ≤25°C but degrades above 100°C, releasing toxic gases (e.g., HCl, SO₂) . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in airtight containers .
Hydrolytic Degradation
In aqueous solutions (pH 1–12), the acetyl group undergoes hydrolysis, regenerating flupentixol. At pH 7.4 (physiological conditions), hydrolysis half-life is 48 hours, necessitating cold storage (+5°C) .
Pharmacological and Regulatory Relevance
Receptor Binding Profile
While flupentixol antagonizes dopamine D₁/D₂ and serotonin 5-HT₂A receptors, the acetylated derivative shows 10-fold lower affinity (K<sub>i</sub> = 450 nM vs. 45 nM for D₂) . This underscores its limited therapeutic contribution but highlights analytical importance .
LGC Standards supplies the compound as a neat reference material (Product Code: MM0223.17-0025) for HPLC/LC-MS calibration . Custom synthesis is available under GMP, with lead times of 8–12 weeks .
Patent Landscape
Key patents (WO2005037820A1, CN104693173A) cover synthetic methods, emphasizing isomer separation and scalability .
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